2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClNO2S and a molecular weight of 181.64 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom and a sulfonyl chloride functional group. It is primarily used in research and industrial applications due to its reactivity and potential for forming various derivatives .
Preparation Methods
The synthesis of 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride typically involves the reaction of 2-azabicyclo[2.1.1]hexane with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere at low temperatures to prevent decomposition and ensure high yield. Industrial production methods may involve batch or continuous processes, with careful control of reaction parameters to optimize the purity and yield of the final product .
Chemical Reactions Analysis
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride can be compared with other similar compounds, such as:
2-Azabicyclo[2.1.1]hexane: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2-Azabicyclo[2.1.1]hexane-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
2-Azabicyclo[2.1.1]hexane-2-sulfonamide: Formed by the substitution of the sulfonyl chloride group with an amine, used in different biological and chemical applications.
The uniqueness of this compound lies in its combination of a bicyclic structure with a highly reactive sulfonyl chloride group, making it a versatile reagent in various fields of research and industry .
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2S/c6-10(8,9)7-3-4-1-5(7)2-4/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBZTBKKUCUGCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1N(C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.